2-Benzyloxyphenylethylamine
Description
2-Benzyloxyphenylethylamine (IUPAC: 2-(benzyloxyphenyl)ethan-1-amine) is a phenethylamine derivative featuring a benzyloxy (-OCH2C6H5) substituent on the phenyl ring.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(2-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H17NO/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9H,10-12,16H2 |
InChI Key |
FPKXUAZYZGMAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences among 2-Benzyloxyphenylethylamine and its analogs:
Key Observations:
The difluoromethoxy group in 2-(Difluoromethoxy)benzylamine exhibits strong electron-withdrawing properties due to fluorine atoms, which may reduce metabolic oxidation and improve stability.
Positional Effects: Substituent position (ortho vs. para) influences steric interactions with biological targets. For example, para-substituted phenethylamines (e.g., 4-Phenoxyphenethylamine) often exhibit higher receptor-binding affinity due to reduced steric hindrance.
Physicochemical and Pharmacokinetic Properties
While experimental data for this compound is scarce, extrapolation from analogs suggests:
Notes:
Limitations and Contradictions in Evidence
- Structural differences (e.g., benzyloxy vs. phenoxy) necessitate cautious extrapolation.
- Contradictions arise in metabolic stability predictions: fluorinated groups generally enhance stability, but steric effects in benzyloxy derivatives may offset this advantage.
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